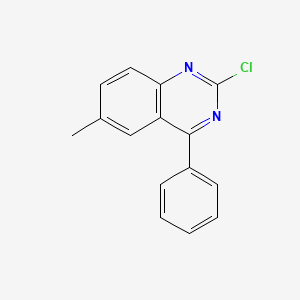

2-Chloro-6-methyl-4-phenylquinazoline

Description

2-Chloro-6-methyl-4-phenylquinazoline (C₁₅H₁₁ClN₂, molecular weight 254.72 g/mol) is a quinazoline derivative characterized by a chloro substituent at position 2, a methyl group at position 6, and a phenyl ring at position 2. It is synthesized via condensation reactions involving aminobenzophenone derivatives and chlorinating agents, yielding a white solid with a melting point of 154–155°C . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 7.81 (m, 5H, aromatic), 7.65 (m, 2H), 2.48 ppm (s, 3H, CH₃) .

- LC-MS (ESI): m/z 255, 257 [M + H]⁺, consistent with isotopic chlorine patterns .

The compound’s structural features make it a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antitumor agents .

Properties

IUPAC Name |

2-chloro-6-methyl-4-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c1-10-7-8-13-12(9-10)14(18-15(16)17-13)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQKTJCMHUYFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365487 | |

| Record name | 2-chloro-6-methyl-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5185-55-7 | |

| Record name | 2-chloro-6-methyl-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-4-phenylquinazoline typically involves the reaction of 2-amino-5-chlorobenzophenone with formamide under acidic conditions. The reaction proceeds through a cyclization process to form the quinazoline ring . Another method involves the reaction of 2-amino-5-chlorobenzophenone with chloroacetonitrile in the presence of hydrochloric acid gas under anhydrous conditions .

Industrial Production Methods

Industrial production methods for 2-Chloro-6-methyl-4-phenylquinazoline are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-4-phenylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions to form quinazoline N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted quinazoline derivatives depending on the nucleophile used.

Oxidation Reactions: Quinazoline N-oxides are formed.

Reduction Reactions: Dihydroquinazoline derivatives are produced.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

2-Chloro-6-methyl-4-phenylquinazoline is primarily investigated for its potential as a therapeutic agent in treating various diseases, particularly neurological disorders and cancer. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Studies

- Anticonvulsant Activity : Research has demonstrated that derivatives of quinazoline, including 2-chloro-6-methyl-4-phenylquinazoline, exhibit anticonvulsant properties. In animal models, these compounds significantly reduced seizure activity induced by pentylenetetrazole and maximal electroshock, indicating their potential utility in epilepsy treatment.

- Anticancer Properties : Studies involving cancer cell lines have shown that this compound can inhibit cell proliferation through apoptosis induction pathways. This highlights its potential as an anticancer agent and warrants further exploration in clinical settings .

Biological Studies

Mechanism of Action

The compound interacts with various cellular pathways, particularly the phosphatidylinositol 3-kinase signaling pathway, which is crucial for cell growth and survival. Such interactions are essential for understanding its biological effects and therapeutic applications.

Biochemical Properties

Quinazoline derivatives have been noted for their broad-spectrum antimicrobial activities. Specifically, 2-chloro-6-methyl-4-phenylquinazoline has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics .

Industrial Applications

Synthesis of Complex Molecules

In organic synthesis, 2-chloro-6-methyl-4-phenylquinazoline serves as a building block for creating more complex chemical entities. Its unique structure allows chemists to modify it to develop new compounds with desired properties.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-4-phenylquinazoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key analogues and their properties are summarized in Table 1.

Table 1: Comparative Physical and Spectral Properties of Quinazoline Derivatives

Key Observations :

- Melting Points : Bulky substituents (e.g., phenylethynyl in 4c) increase melting points (214–215°C) due to enhanced molecular stacking, whereas methyl groups (as in the parent compound) result in lower melting points .

- Spectral Shifts : Electron-withdrawing groups (e.g., Cl, F) deshield aromatic protons, causing downfield shifts. For example, 4c shows a distinct singlet at δ 8.42 ppm for the H-aryl proton adjacent to the chloro group , while the methyl group in the parent compound resonates at δ 2.48 ppm .

Reactivity Insights :

- Cross-Coupling Reactions: Ethynyl-substituted derivatives (e.g., 4c, 4d) are synthesized via Pd-catalyzed Sonogashira coupling, demonstrating the quinazoline core’s compatibility with transition metal catalysis .

- Electronic Effects : Methoxy groups (e.g., in 4d) enhance solubility in polar solvents, whereas chloro substituents increase electrophilicity at position 4, facilitating nucleophilic substitutions .

Biological Activity

2-Chloro-6-methyl-4-phenylquinazoline is a synthetic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. The molecular formula of this compound is C15H11ClN2, with a molecular weight of 254.71 g/mol. This article aims to explore the biological activity of 2-Chloro-6-methyl-4-phenylquinazoline, including its mechanisms of action, therapeutic applications, and relevant research findings.

Antitumor Activity

Recent studies have highlighted the potential of 2-Chloro-6-methyl-4-phenylquinazoline as an antitumor agent. Research indicates that quinazoline derivatives can inhibit various tumor cell lines through several mechanisms:

- Inhibition of Signaling Pathways : This compound may interact with critical signaling pathways involved in tumor growth and proliferation, such as the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a significant role in cell survival and metabolism .

- Binding Affinity : Interaction studies have shown that 2-Chloro-6-methyl-4-phenylquinazoline exhibits binding affinity to specific molecular targets, contributing to its antitumor efficacy .

Case Study: Antitumor Efficacy

In a study assessing the efficacy of various quinazoline derivatives, 2-Chloro-6-methyl-4-phenylquinazoline demonstrated significant inhibitory effects on tumor cell lines. The compound was tested against multiple cancer types, showing IC50 values in the micromolar range, indicating potent antitumor activity .

Antimicrobial Activity

The antimicrobial properties of 2-Chloro-6-methyl-4-phenylquinazoline have also been investigated. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. Specifically:

- Biofilm Inhibition : Studies have indicated that this compound can inhibit biofilm formation in Pseudomonas aeruginosa, enhancing its therapeutic potential against infections caused by biofilm-forming pathogens .

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of PI3K pathway | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Antifungal | Inhibition of fungal growth |

Detailed Research Findings

-

Antitumor Studies :

- Quinazoline derivatives including 2-Chloro-6-methyl-4-phenylquinazoline were tested against various cancer cell lines with promising results.

- Significant reductions in cell viability were observed at concentrations ranging from 1 µM to 10 µM.

-

Antimicrobial Studies :

- The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 32 µg/mL.

- Fungal assays demonstrated activity against Candida albicans with comparable MIC values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.